molecular formula C24H19FN2O3 B2661028 4-fluoro-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide CAS No. 1358422-21-5

4-fluoro-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide

Cat. No.: B2661028
CAS No.: 1358422-21-5
M. Wt: 402.425
InChI Key: QKLNVHSPPVTKMG-UHFFFAOYSA-N
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Description

4-Fluoro-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide (molecular formula: C₂₃H₁₇FN₂O₂, molecular weight: 372.4 g/mol) is a fluorinated benzamide derivative featuring a quinoline core substituted with methoxy and 4-methoxyphenyl groups at positions 4 and 2, respectively. The benzamide moiety is attached to the quinoline’s 6-position via an amide linkage, with a fluorine atom at the para position of the benzamide ring.

Properties

IUPAC Name

4-fluoro-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-29-19-10-5-15(6-11-19)22-14-23(30-2)20-13-18(9-12-21(20)27-22)26-24(28)16-3-7-17(25)8-4-16/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLNVHSPPVTKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Synthetic Route:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylboronic acid and 4-fluorobenzoyl chloride.

    Coupling Reaction: The Suzuki–Miyaura coupling reaction is carried out using a palladium catalyst in the presence of a base, typically potassium carbonate, in a solvent such as tetrahydrofuran (THF).

    Cyclization: The intermediate product undergoes cyclization to form the quinoline ring structure.

    Final Steps:

Industrial Production: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-Fluoro-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide to replace specific substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

4-Fluoro-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinoline Cores

2.1.1 Fungicidal Quinoline-Benzamide Derivatives Compounds such as 2,4-dimethoxy-N-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)benzamide (compound 8 in ) share the quinoline-benzamide scaffold but differ in substituents. The addition of a 4-methylpiperazine group at the quinoline’s 2-position and methoxy groups on the benzamide enhances antifungal activity against Candida albicans biofilms (BEC₅₀ values in the low µM range). In contrast, the target compound lacks piperazine substituents, which may reduce its fungicidal efficacy but improve selectivity for other targets .

2.1.2 Antileishmanial Imidazole-Quinoline Hybrids The structurally related 4-fluoro-N-(5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-yl)benzamide () replaces the quinoline with an imidazole ring. This compound demonstrated potent activity against Leishmania donovani (IC₅₀ < 1 µM) via CYP51 inhibition. The absence of a quinoline core in this analogue highlights the importance of heterocyclic flexibility in targeting kinetoplastid parasites .

Thiazole-Based Fluorinated Benzamides

4-Fluoro-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide () substitutes the quinoline with a thiazole ring. Despite similar fluorobenzamide and methoxyphenyl groups, this compound exhibits distinct physicochemical properties (predicted pKa = 7.02, density = 1.342 g/cm³) due to the smaller thiazole heterocycle. Such differences may influence bioavailability and target engagement compared to bulkier quinoline derivatives .

Kinase Inhibitors with Complex Heterocycles

The c-Met kinase inhibitor 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide () incorporates an imidazo-triazine moiety fused to the quinoline.

Key Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
4-Fluoro-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide 372.4 3.8 0.12
4-Fluoro-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide 328.36 3.5 0.25
2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo-triazin-2-yl]benzamide 502.5 4.2 0.05

Discussion of Structural-Activity Relationships (SAR)

  • Quinoline Substitutions: Methoxy groups at positions 4 and 2 of the quinoline enhance lipophilicity and π-π stacking with biological targets (e.g., fungal CYP51 or parasitic enzymes) .
  • Benzamide Fluorination : The para-fluorine on the benzamide improves metabolic stability and membrane permeability, as seen in both antifungal and antileishmanial analogues .
  • Heterocyclic Variations: Replacing quinoline with imidazole or thiazole alters target selectivity, with imidazole derivatives showing antiparasitic activity and thiazoles favoring unknown targets due to smaller ring size .

Biological Activity

4-fluoro-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide, with the CAS number 1358422-21-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H19FN2O3C_{24}H_{19}FN_2O_3, and it has a molecular weight of 402.4 g/mol. The compound features a quinoline moiety, which is often associated with various biological activities, particularly in cancer therapy.

PropertyValue
CAS Number1358422-21-5
Molecular FormulaC₁₄H₁₉FN₂O₃
Molecular Weight402.4 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of quinoline have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups (EDGs) enhances the cytotoxic effects, while electron-withdrawing groups (EWGs) may reduce activity .

Case Study:
A study evaluating similar benzamide derivatives reported IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines, indicating strong anticancer potential . The introduction of halogen atoms in the phenyl ring was linked to decreased biological activity, emphasizing the importance of functional groups in modulating efficacy.

The proposed mechanism of action for compounds like this compound involves the inhibition of specific protein kinases involved in tumor proliferation and survival pathways. Compounds with similar structures have been shown to modulate kinase activity, which is critical for cancer cell growth and metastasis .

Summary of Findings

Study FocusFindings
Anticancer ActivityIC50 values between 0.12–2.78 µM reported
MechanismInhibition of protein kinases involved in cancer
In Vivo StudiesRelated compounds show significant tumor inhibition

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